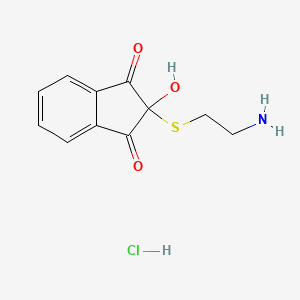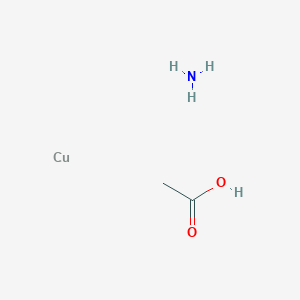
Icosylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icosylarsonic acid is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a long-chain hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of icosylarsonic acid typically involves the reaction of arsenic trioxide with a long-chain alkyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsenic-carbon bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products. The reaction is typically carried out in a batch or continuous flow reactor, with careful monitoring of reaction parameters to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Icosylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivative.
Substitution: The long-chain hydrocarbon group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Arsenic oxides and various organic oxidation products.
Reduction: Arsine derivatives and other reduced forms of the compound.
Substitution: Substituted organoarsenic compounds with different functional groups.
科学的研究の応用
Icosylarsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of icosylarsonic acid involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected include oxidative stress response and apoptosis.
類似化合物との比較
Similar Compounds
- Phenylarsine oxide
- Arsenobetaine
- Arsenocholine
Comparison
Icosylarsonic acid is unique due to its long-chain hydrocarbon group, which imparts different physicochemical properties compared to other organoarsenic compounds. This uniqueness makes it suitable for specific applications where other compounds may not be effective. For example, its hydrophobic nature allows it to interact differently with biological membranes and proteins, leading to distinct biological activities.
特性
CAS番号 |
18855-16-8 |
|---|---|
分子式 |
C20H43AsO3 |
分子量 |
406.5 g/mol |
IUPAC名 |
icosylarsonic acid |
InChI |
InChI=1S/C20H43AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22,23)24/h2-20H2,1H3,(H2,22,23,24) |
InChIキー |
PSCYXUZTCMVPFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



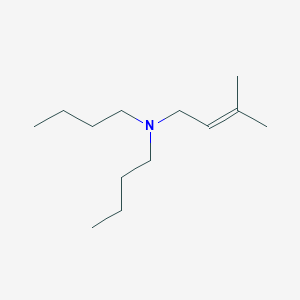
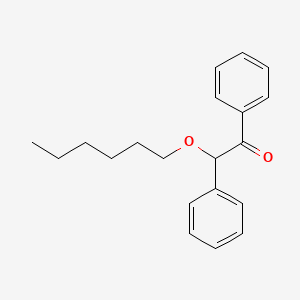
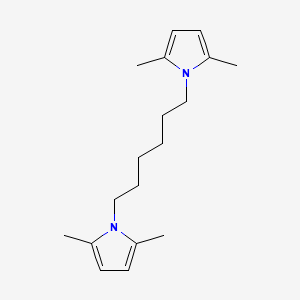
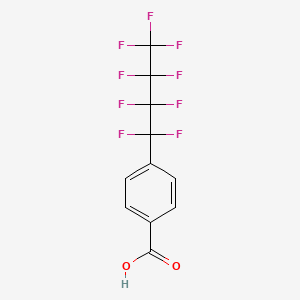
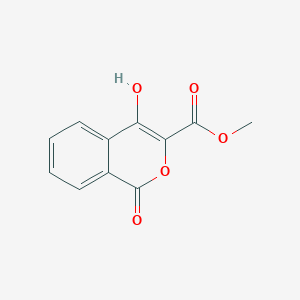
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
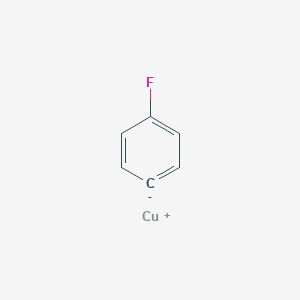
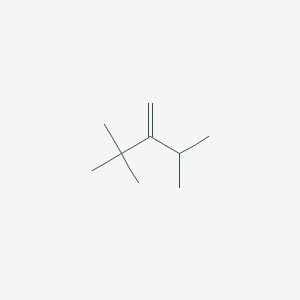
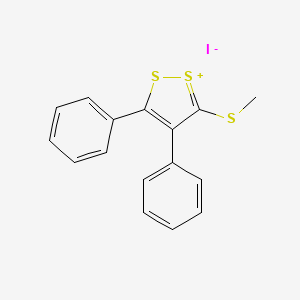
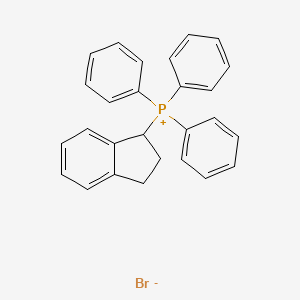
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
